molecular formula C10H7BrClNO B15306557 6-Bromo-2-chloro-8-methoxyquinoline

6-Bromo-2-chloro-8-methoxyquinoline

Cat. No.: B15306557
M. Wt: 272.52 g/mol
InChI Key: HLIIEXHUEOKGOY-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-8-methoxyquinoline (CAS: 953039-14-0) is a halogenated quinoline derivative with the molecular formula C₉H₆BrClN₂O and a molecular weight of 273.51 g/mol. Key structural features include a bromine atom at position 6, chlorine at position 2, and a methoxy group at position 8 (Figure 1). This compound is primarily utilized as an intermediate in medicinal chemistry and organic synthesis, particularly in the preparation of kinase inhibitors and other bioactive molecules . Its synthesis involves bromination using dibromoisocyanuric acid, followed by functional group transformations to achieve the desired substitution pattern .

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

6-bromo-2-chloro-8-methoxyquinoline

InChI

InChI=1S/C10H7BrClNO/c1-14-8-5-7(11)4-6-2-3-9(12)13-10(6)8/h2-5H,1H3

InChI Key

HLIIEXHUEOKGOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-8-methoxyquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 8-methoxyquinoline followed by chlorination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2) .

Industrial Production Methods

Industrial production of 6-Bromo-2-chloro-8-methoxyquinoline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-8-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

6-Bromo-2-chloro-8-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Positioning and Electronic Effects

The biological and chemical properties of quinoline derivatives are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:

5-Bromo-8-methoxy-2-methylquinoline (CAS: 103862-55-1)
  • Molecular Formula: C₁₁H₁₀BrNO
  • Substituents : Bromine (5), methoxy (8), methyl (2).
  • Key Differences: The methyl group at position 2 introduces steric hindrance, reducing reactivity compared to chlorine in the target compound.
4-Bromo-8-methoxyquinoline
  • Molecular Formula: C₁₀H₈BrNO
  • Substituents : Bromine (4), methoxy (8).
  • Key Differences : The bromine at position 4 creates a more electron-deficient aromatic ring, enhancing susceptibility to nucleophilic attack. X-ray crystallography reveals a coplanar structure with weak C–H⋯O interactions, contrasting with the steric bulk of chlorine at position 2 in the target compound .
6-Chloro-8-Methoxyquinoline (CAS: 1355066-78-2)
  • Molecular Formula: C₁₀H₈ClNO
  • Substituents : Chlorine (6), methoxy (8).
  • Key Differences : Replacement of bromine with chlorine at position 6 reduces molecular weight (193.63 vs. 273.51) and polarizability, impacting reactivity in cross-coupling reactions. Chlorine’s weaker leaving-group ability compared to bromine may limit utility in Suzuki-Miyaura couplings .

Functional Group Variations

8-Bromo-7-fluoro-2-methoxyquinoline (CAS: 1001322-87-7)
  • Molecular Formula: C₁₀H₇BrFNO
  • Substituents : Bromine (8), fluorine (7), methoxy (2).
  • Key Differences : Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug candidates. The bromine at position 8 (vs. 6 in the target compound) may alter π-stacking interactions in protein binding .
6-Bromo-3-chloro-8-quinolinol (CAS: 183543-68-2)
  • Molecular Formula: C₉H₅BrClNO
  • Substituents : Bromine (6), chlorine (3), hydroxyl (8).
  • Key Differences : The hydroxyl group at position 8 increases hydrogen-bonding capacity, improving solubility but reducing lipid membrane permeability compared to methoxy-substituted analogs .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications
6-Bromo-2-chloro-8-methoxyquinoline 953039-14-0 C₉H₆BrClN₂O Br (6), Cl (2), OMe (8) 273.51 Intermediate in kinase inhibitors
5-Bromo-8-methoxy-2-methylquinoline 103862-55-1 C₁₁H₁₀BrNO Br (5), OMe (8), Me (2) 264.11 Synthetic applications via enhanced Br reactivity
4-Bromo-8-methoxyquinoline - C₁₀H₈BrNO Br (4), OMe (8) 238.08 Coplanar structure; weak C–H⋯O interactions
6-Chloro-8-Methoxyquinoline 1355066-78-2 C₁₀H₈ClNO Cl (6), OMe (8) 193.63 Pharmaceutical intermediate
8-Bromo-7-fluoro-2-methoxyquinoline 1001322-87-7 C₁₀H₇BrFNO Br (8), F (7), OMe (2) 256.07 Drug candidate with improved stability
6-Bromo-3-chloro-8-quinolinol 183543-68-2 C₉H₅BrClNO Br (6), Cl (3), OH (8) 258.50 Antimicrobial potential via H-bonding

Biological Activity

6-Bromo-2-chloro-8-methoxyquinoline is a synthetic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article delves into the biological activities associated with this compound, including its antimicrobial, anticancer, and antifungal properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-Bromo-2-chloro-8-methoxyquinoline is C10H7BrClN, with a molecular weight of approximately 249.53 g/mol. The compound features a quinoline ring system substituted with bromine, chlorine, and methoxy groups, which enhance its reactivity and biological activity. The presence of halogen atoms in particular has been shown to influence the antimicrobial efficacy of quinoline derivatives significantly .

Biological Activity Overview

Research indicates that compounds related to 6-Bromo-2-chloro-8-methoxyquinoline exhibit a variety of biological activities:

  • Antimicrobial Activity : Similar quinoline derivatives have shown promising results against various bacterial strains, including drug-resistant pathogens.
  • Antifungal Activity : Some derivatives demonstrate effectiveness against fungal infections, surpassing traditional antifungal agents in certain cases.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of 6-Bromo-2-chloro-8-methoxyquinoline have been evaluated against several bacterial strains. The following table summarizes findings from various studies:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Escherichia coli125 μg/mLDisruption of cell wall synthesis
Klebsiella pneumoniae15.6 μg/mLInhibition of nucleic acid synthesis

These results indicate that the compound exhibits bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Antifungal Activity

In terms of antifungal effects, studies have shown that derivatives of 6-Bromo-2-chloro-8-methoxyquinoline can effectively combat fungal pathogens:

Fungal Strain Minimum Inhibitory Concentration (MIC) Comparison with Standard
Candida albicans6.5 μMComparable to fluconazole
Trichophyton interdigitale6.5 μMMore effective than standard antifungals

These findings suggest that the compound could be a viable candidate for antifungal drug development .

Anticancer Potential

The anticancer activity of quinoline derivatives has garnered attention, with some studies indicating that 6-Bromo-2-chloro-8-methoxyquinoline may inhibit cancer cell growth:

  • Cell Lines Tested : Various cancer cell lines have been subjected to treatment with the compound.
  • Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM, indicating potential for further investigation into its mechanisms of action.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study found that 6-Bromo-2-chloro-8-methoxyquinoline exhibited an extended antibacterial spectrum comparable to gentamicin against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Antifungal Properties Evaluation : Another research highlighted the compound's effectiveness against biofilm-forming fungi, showing substantial inhibition rates compared to traditional treatments .
  • Anticancer Mechanisms : Investigations into the compound's anticancer properties revealed that it may induce apoptosis in cancer cells through oxidative stress pathways .

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